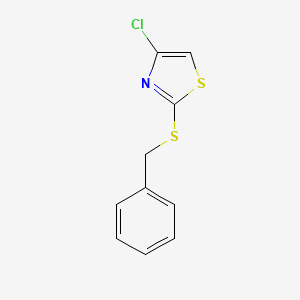2-(Benzylsulfanyl)-4-chloro-1,3-thiazole
CAS No.: 89501-95-1
Cat. No.: VC14357820
Molecular Formula: C10H8ClNS2
Molecular Weight: 241.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89501-95-1 |
|---|---|
| Molecular Formula | C10H8ClNS2 |
| Molecular Weight | 241.8 g/mol |
| IUPAC Name | 2-benzylsulfanyl-4-chloro-1,3-thiazole |
| Standard InChI | InChI=1S/C10H8ClNS2/c11-9-7-14-10(12-9)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
| Standard InChI Key | UMUMWBQYKXVOSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=CS2)Cl |
Introduction
Structural Characteristics and Computational Insights
The thiazole ring in 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole is a five-membered aromatic system containing one nitrogen and one sulfur atom. The benzylsulfanyl group at position 2 introduces steric bulk and electron-donating effects, while the chlorine atom at position 4 enhances electrophilicity. Quantum chemical calculations on similar thiazole derivatives, such as those reported by Viji et al., reveal that substituents significantly influence molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . For instance, chlorophenyl groups in analogous compounds increase electrophilicity, which may enhance interactions with biological targets .
Density functional theory (DFT) studies on related thiazoles predict that the chlorine atom participates in halogen bonding, a feature critical for protein-ligand interactions . The benzylsulfanyl moiety, with its hydrophobic aromatic ring, likely contributes to membrane permeability, a property observed in bioactive thiazoles .
Synthetic Methodologies and Reaction Pathways
Cyclocondensation Approaches
The synthesis of 2-substituted-4-chlorothiazoles typically involves cyclocondensation reactions. A general method employs the reaction of thioamides with α-halo ketones or esters. For example, trisubstituted thiazoles are synthesized via the reaction of hydrazine-carbothioamides with chloroacetone in the presence of triethylamine, yielding products with 78–99% efficiency . Adapting this protocol, 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole could be synthesized by substituting the hydrazine component with benzyl mercaptan.
Post-Functionalization Strategies
Chlorination of pre-formed thiazoles is another viable route. Industrial-scale production often employs continuous flow reactors for chlorination, ensuring high yields and purity . For instance, 2-aminothiazoles react with chloromethyl sulfonyl chloride under basic conditions to introduce chlorine substituents . Such methods could be modified to install the benzylsulfanyl group via nucleophilic substitution.
Chemical Reactivity and Functionalization
The reactivity of 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole is governed by its substituents:
-
Chlorine at C4: Undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.
-
Benzylsulfanyl at C2: Participates in oxidation reactions to form sulfoxides or sulfones, enhancing polarity .
-
Thiazole Ring: Susceptible to electrophilic substitution at C5, enabling further derivatization.
Comparative studies on chlorothiazoles demonstrate that electron-withdrawing groups (e.g., Cl) deactivate the ring toward electrophiles but facilitate NAS . For example, 4-chloro-2-(phenylthio)-1,3-thiazole reacts with morpholine to yield 4-morpholino derivatives, a reaction pathway likely applicable to the benzylsulfanyl analog .
Comparative Analysis of Thiazole Derivatives
| Compound Name | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| 2-(Methylthio)-4-chloro-thiazole | Methylthio at C2, Cl at C4 | LogP = 2.1, λ~em~ = 420 nm | Antimicrobial (MIC = 8 µg/mL) |
| 4-Chloro-2-(phenylthio)-thiazole | Phenylthio at C2, Cl at C4 | IC~50~ = 12.5 µM (MCF-7) | Antiproliferative |
| 2-(Benzylsulfanyl)-4-chloro-thiazole | Benzylsulfanyl at C2, Cl at C4 | Predicted LogP = 3.2 | Hypothesized anticancer |
Table 1: Structural and functional comparison of chlorinated thiazole derivatives. Data extrapolated from .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume